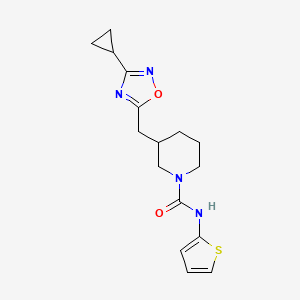![molecular formula C8H6BrN3O B2602335 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 899518-62-8](/img/structure/B2602335.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Übersicht
Beschreibung
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 916256-65-0 . It has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-7-9-3-6 (8)4-11 (7)10-5/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- One-Pot Acid-Promoted Synthesis: A method was developed for the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, a related compound, involving steps like deprotection, imination, heterocyclization, and aromatization. This technique was optimized for specific solvents and even employed microwave-assisted synthesis to improve yields of the major product (Tseng, Tsai, Li, & Wong, 2019).
- Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffold: Research revealed a bromo-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for sequential functionalization, an improvement over previous methods especially when incorporating multiple unique substituents (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
- Regioselective Synthesis of N-Heteroaryl Aldehydes: A study introduced a microwave-assisted, one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines. These aldehydes were used as intermediates to prepare novel functional fluorophores, exhibiting significant fluorescence properties, making them potential candidates for fluorescent probes in biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).
Biological Applications
- Antimicrobial Activity: Several methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and tested for their antimicrobial properties. The structures were confirmed through spectroscopic techniques, highlighting the potential of these compounds in therapeutic applications (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).
- Hypoglycemic Activity: The hypoglycemic activity of methyl 6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]-pyrimidine-4-carboxylates was studied, showcasing the potential of these compounds in managing blood sugar levels, indicating their importance in diabetes research (Gein, Zamaraeva, Mishunin, & Kotegov, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Eigenschaften
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLLXKKUAITTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2602253.png)



![1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone](/img/structure/B2602262.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)





![1-Butyl-4-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2602271.png)


